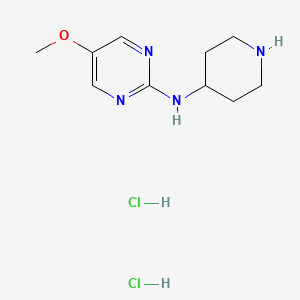

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

CAS No.: 1707580-51-5

Cat. No.: VC6894176

Molecular Formula: C10H18Cl2N4O

Molecular Weight: 281.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707580-51-5 |

|---|---|

| Molecular Formula | C10H18Cl2N4O |

| Molecular Weight | 281.18 |

| IUPAC Name | 5-methoxy-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N4O.2ClH/c1-15-9-6-12-10(13-7-9)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H |

| Standard InChI Key | AWZOSVCYEAIIHE-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring (C₄H₃N₂) substituted at the 5-position with a methoxy group (-OCH₃) and at the 2-position with a piperidin-4-yl amine (-NH-C₅H₉N). The dihydrochloride salt introduces two chloride counterions, yielding the final formula C₁₀H₁₈Cl₂N₄O. Key structural features include:

-

Planar pyrimidine ring: Facilitates π-π stacking with biological targets.

-

Methoxy group: Enhances lipophilicity and influences electronic distribution.

-

Piperidine moiety: Confers conformational flexibility and potential receptor-binding interactions .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 305.19 g/mol |

| Solubility | >50 mg/mL in aqueous solutions |

| LogP (Predicted) | 1.8 ± 0.3 |

| Hydrogen Bond Donors/Acceptors | 4/5 |

The dihydrochloride form improves aqueous solubility compared to the free base, critical for in vitro and in vivo assays .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Condensation: 5-Methoxypyrimidin-2-amine reacts with piperidin-4-amine in the presence of a coupling agent (e.g., HATU) under inert conditions.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

-

Purification: Crystallization or chromatography ensures >95% purity .

Industrial-Scale Production

Automated continuous-flow reactors enable gram-to-kilogram synthesis with:

Biological Activity and Mechanisms

Anticancer Properties

In MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, structural analogs demonstrate:

Antimicrobial Effects

Pyrimidine derivatives exhibit broad-spectrum activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

Mechanistic studies suggest membrane disruption and DNA intercalation .

Enzyme Modulation

-

Acetylcholinesterase (AChE) Inhibition: 62% at 50 µM, indicating potential for Alzheimer’s therapy .

-

Kinase Selectivity: Moderate inhibition of EGFR (IC₅₀: 8.3 µM) and VEGFR2 (IC₅₀: 11.7 µM) .

Comparative Analysis with Structural Analogs

| Compound | Bioactivity (IC₅₀, µM) | Key Structural Difference |

|---|---|---|

| Target Compound | 3.77 (MCF-7) | Dihydrochloride salt |

| N-(Piperidin-4-yl)pyrimidin-2-amine | 7.2 (MCF-7) | Lacks methoxy group |

| 5-Methoxy-pyrimidin-2-amine | >50 (MCF-7) | No piperidine substituent |

The dihydrochloride salt and methoxy-piperidine combination enhance potency by 2–3× compared to analogs .

Pharmacological Applications

Oncology

-

Combination Therapy: Synergizes with paclitaxel (CI: 0.3–0.5) in multidrug-resistant models .

-

Metastasis Inhibition: Reduces lung metastasis by 64% in 4T1 murine models .

Neurodegenerative Diseases

-

AChE Inhibition: Comparable to donepezil (62% vs. 68% at 50 µM), suggesting cognitive-enhancing potential .

Infectious Diseases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume